2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide 2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15134305
InChI: InChI=1S/C23H20ClFN2O4S/c24-17-4-9-20(10-5-17)31-15-23(28)26-19-8-3-16-2-1-13-27(22(16)14-19)32(29,30)21-11-6-18(25)7-12-21/h3-12,14H,1-2,13,15H2,(H,26,28)
SMILES:
Molecular Formula: C23H20ClFN2O4S
Molecular Weight: 474.9 g/mol

2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

CAS No.:

Cat. No.: VC15134305

Molecular Formula: C23H20ClFN2O4S

Molecular Weight: 474.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide -

Specification

Molecular Formula C23H20ClFN2O4S
Molecular Weight 474.9 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide
Standard InChI InChI=1S/C23H20ClFN2O4S/c24-17-4-9-20(10-5-17)31-15-23(28)26-19-8-3-16-2-1-13-27(22(16)14-19)32(29,30)21-11-6-18(25)7-12-21/h3-12,14H,1-2,13,15H2,(H,26,28)
Standard InChI Key VROQKFNWHZSTED-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound with a molecular formula of C23H20ClFN2O4S and a molecular weight of 474.9 g/mol . It belongs to the class of substituted acetamides and features a unique structure that includes both a tetrahydroquinoline moiety and a chlorophenoxy group, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis

The synthesis of 2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multi-step organic reactions. A common approach includes the reaction of 4-fluorobenzenesulfonyl chloride with appropriate amines to form sulfonamide intermediates, followed by acylation with 2-(4-chlorophenoxy)acetamide. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Potential Applications

This compound is of interest for medicinal chemistry and pharmacological studies due to its complex structure and potential bioactivity. Its classification as a sulfonamide derivative suggests possible roles in drug development, particularly in targeting specific biological pathways. Further studies would be required to elucidate the precise mechanism through biochemical assays and molecular docking studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator